

In-Depth Technical Guide to the Crystal Structure of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of **3-Pyridinesulfonic acid**, a compound of interest in various chemical and pharmaceutical applications. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a workflow for the crystallographic analysis.

Core Crystallographic Data

The crystal structure of **3-Pyridinesulfonic acid** has been determined by single-crystal X-ray diffraction.[1] The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 904423.[1]

Table 1: Summary of Crystallographic Data for 3-Pyridinesulfonic Acid

Parameter	Value
Chemical Formula	C₅H₅NO₃S
Formula Weight	159.16 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	5.668(3)
b (Å)	13.337(7)
c (Å)	8.883(5)
α (°)	90
β (°)	106.898(9)
y (°)	90
Volume (ų)	642.5(6)
Z	4
Density (calculated) (g/cm³)	1.646
Absorption Coefficient (mm ⁻¹)	0.43
F(000)	328
Temperature (K)	293(2)
Radiation	MoKα (λ = 0.71073 Å)

Experimental Protocols Synthesis of 3-Pyridinesulfonic Acid

Several synthetic routes for **3-Pyridinesulfonic acid** have been reported. A common and well-documented method involves a three-step process starting from 3-chloropyridine.[2]

1. Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide:

- 3-Chloropyridine is dissolved in a suitable solvent, such as acetic acid.
- An oxidizing agent, commonly hydrogen peroxide, is added to the solution.
- The reaction is typically conducted at a temperature ranging from 25°C to 100°C.[2] This oxidation step is crucial for activating the pyridine ring for the subsequent sulfonation.[2]
- 2. Sulfonation of 3-Chloropyridine-N-oxide:
- The resulting 3-chloropyridine-N-oxide is reacted with a sulfonating agent.
- An alkali metal sulfite, such as sodium sulfite, in an aqueous solution is typically used.
- This reaction is carried out at an elevated temperature, generally between 50°C and 170°C.
 [2]
- This step substitutes the chlorine atom with a sulfonic acid group, yielding pyridine-3-sulfonic acid-N-oxide.
- 3. Reduction of Pyridine-3-sulfonic acid-N-oxide:
- The final step is the reduction of the N-oxide to afford **3-Pyridinesulfonic acid**.
- A common method for this reduction is catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.[2]

An alternative, more traditional method involves the direct sulfonation of pyridine with fuming sulfuric acid at high temperatures (230-240°C), often with a mercury(II) sulfate catalyst.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization.

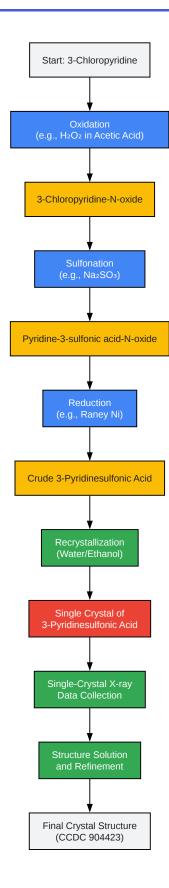
 Purification: The crude 3-Pyridinesulfonic acid is purified by recrystallization from water or aqueous ethanol.

Crystal Growth: The purified compound is dissolved in a minimal amount of hot solvent
(water or aqueous ethanol) to create a saturated or near-saturated solution. The solution is
then allowed to cool slowly to room temperature. Slow evaporation of the solvent over
several days can also yield crystals in the form of needles or plates.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of an organic compound like **3-Pyridinesulfonic acid**. The specific parameters for the data collection of **3-Pyridinesulfonic acid** are detailed in the crystallographic information file (CIF) associated with CCDC 904423.

- 1. Crystal Mounting:
- A suitable single crystal of **3-Pyridinesulfonic acid** is selected under a microscope.
- The crystal is mounted on a goniometer head.
- 2. Data Collection:
- The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector.
- The crystal is cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.
- A series of X-ray diffraction images are collected as the crystal is rotated.
- 3. Data Processing:
- The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
- Corrections for various experimental factors (e.g., absorption) are applied.
- 4. Structure Solution and Refinement:
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.



• The atomic positions and other parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **3-Pyridinesulfonic acid**.

Click to download full resolution via product page

Synthesis and Crystallographic Workflow

Signaling Pathways

Currently, there is no significant body of research available to suggest the involvement of **3- Pyridinesulfonic acid** in specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science.[2] While it is a structural analog of nicotinic acid, studies have shown that it does not interfere with the metabolism of nicotinic acid and lacks cholesterol-lowering activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinesulfonic acid | 636-73-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 3-Pyridinesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189471#crystal-structure-of-3-pyridinesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com